![molecular formula C17H14ClN3S B5769600 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)
2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
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Overview
Description
2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone, also known as CMT-3, is a thiosemicarbazone derivative that has shown potential in scientific research applications. CMT-3 is synthesized through a multi-step process, which will be discussed in the following section.
Mechanism of Action
The exact mechanism of action of 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but it is believed to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the production of new DNA, which ultimately leads to cell death.
Biochemical and Physiological Effects
2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models. In addition, 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has been shown to have low toxicity in animal studies, indicating that it may be a safe candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is its potential use in cancer treatment. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. However, one limitation of 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is that its mechanism of action is not fully understood, which may make it more difficult to develop as a cancer treatment.
Future Directions
There are several future directions for research on 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone. One area of research could be to further investigate its mechanism of action, which could provide insight into its potential use as a cancer treatment. Another area of research could be to study its potential use in combination with other cancer treatments, as it may enhance the effectiveness of these treatments. Additionally, further research could be done to investigate its potential use in treating other diseases, such as inflammatory disorders.
Synthesis Methods
2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is synthesized through a multi-step process. First, 4-methylthiosemicarbazone is reacted with 2-chlorobenzaldehyde to form the intermediate product, 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]thiosemicarbazone. This intermediate product is then treated with hydrochloric acid to yield 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone.
Scientific Research Applications
2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S/c1-12-6-8-13(9-7-12)16-11-22-17(20-16)21-19-10-14-4-2-3-5-15(14)18/h2-11H,1H3,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVTYWAYWNSWFR-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazole |
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